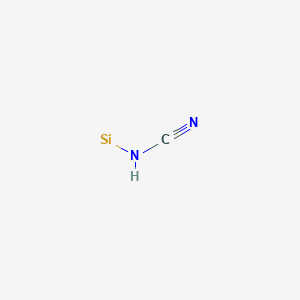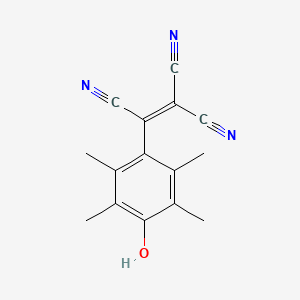![molecular formula C10H20O B14351148 [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 91008-28-5](/img/structure/B14351148.png)
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Methyl-3-(propan-2-yl)cyclopentyl]methanol: is a chemical compound with the molecular formula C10H20O It is a cyclopentane derivative with a hydroxyl group attached to a methylene bridge, making it an alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can facilitate substitution reactions.
Major Products:
- Oxidation can yield ketones or aldehydes.
- Reduction can produce various alcohol derivatives.
- Substitution reactions can introduce halides or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the study of cycloalkane derivatives and their reactivity.
Biology: The compound’s potential biological activity is of interest in pharmacological research. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit bioactivity against specific targets.
Industry: Industrially, this compound can be used in the synthesis of specialty chemicals, polymers, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol depends on its interaction with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Cyclopentanol: Another cyclopentane derivative with a hydroxyl group, but without the methyl and isopropyl substituents.
1-Methylcyclopentanol: Similar structure but lacks the isopropyl group.
3-Isopropylcyclopentanol: Similar structure but lacks the methyl group.
Uniqueness: The presence of both methyl and isopropyl groups in [1-Methyl-3-(propan-2-yl)cyclopentyl]methanol makes it unique compared to other cyclopentane derivatives. These substituents can influence the compound’s physical and chemical properties, such as solubility, reactivity, and biological activity.
Eigenschaften
CAS-Nummer |
91008-28-5 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(1-methyl-3-propan-2-ylcyclopentyl)methanol |
InChI |
InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3 |
InChI-Schlüssel |
KBSHQCBKGHLYLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(C1)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(2-methylphenyl)bis[(naphthalene-1-sulfonyl)oxy]stannane](/img/structure/B14351071.png)
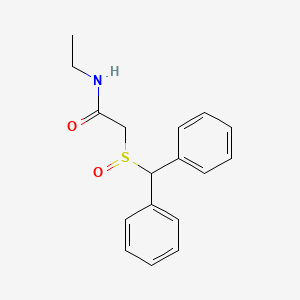
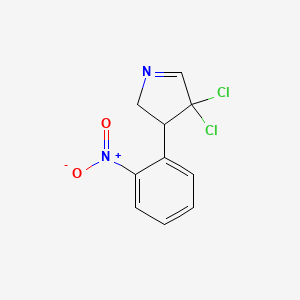
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]urea](/img/structure/B14351087.png)
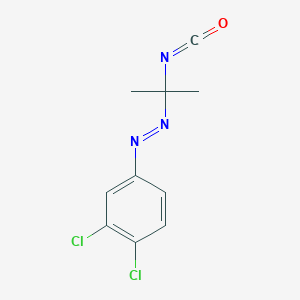
![[(2,4-Dichlorophenyl)methoxy]acetic acid](/img/structure/B14351108.png)

![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351125.png)
![4-{2-[(Trimethylsilyl)oxy]ethyl}azetidin-2-one](/img/structure/B14351131.png)
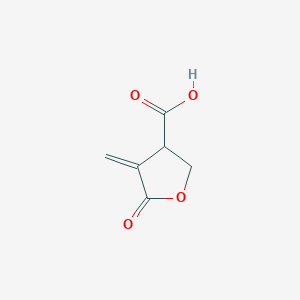
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1-phenylethanol](/img/structure/B14351144.png)
